molecular formula C18H15NO6S2 B2619949 2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid CAS No. 831228-85-4

2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid

Cat. No.: B2619949
CAS No.: 831228-85-4
M. Wt: 405.44
InChI Key: NGQARLXPLLFARA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzoic acid core substituted with a sulfanyl group linked to a pyrrolidin-2,5-dione ring. The pyrrolidine-dione moiety is further functionalized with a 3-(methoxycarbonyl)-5-methylthiophen-2-yl group.

Properties

IUPAC Name

2-[1-(3-methoxycarbonyl-5-methylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c1-9-7-11(18(24)25-2)16(26-9)19-14(20)8-13(15(19)21)27-12-6-4-3-5-10(12)17(22)23/h3-7,13H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQARLXPLLFARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through a series of reactions including halogenation, methylation, and esterification.

    Synthesis of the pyrrolidinone ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling of the thiophene and pyrrolidinone rings: This step often employs palladium-catalyzed cross-coupling reactions.

    Introduction of the sulfanyl bridge: This is typically done through nucleophilic substitution reactions.

    Final coupling with benzoic acid: This step involves esterification or amidation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The potential applications of 2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid in medicinal chemistry are particularly noteworthy:

  • Anti-inflammatory Agents : Due to its structural features, the compound may interact with specific biological targets involved in inflammatory pathways. The presence of the sulfanyl group could facilitate interactions with proteins or enzymes that play roles in inflammation.
  • Antimicrobial Activity : The compound's unique combination of functional groups suggests potential antimicrobial properties. Research into similar compounds indicates that modifications to the thiophene and pyrrolidin structures can enhance efficacy against various pathogens .

Chemical Synthesis

The synthesis of this compound involves multiple steps, including:

  • Formation of the Thiophene Ring : Achieved through halogenation and methylation.
  • Synthesis of the Pyrrolidinone Ring : Cyclization under controlled conditions.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling to link the thiophene and pyrrolidinone.
  • Introduction of the Sulfanyl Bridge : Through nucleophilic substitution reactions.
  • Final Coupling with Benzoic Acid : Via esterification or amidation reactions .

These synthetic pathways highlight the compound's versatility for further modifications aimed at enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfanyl and ester groups can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives in terms of functional groups, physicochemical properties, and synthetic strategies. Below is a detailed analysis:

Structural Analogues with Thiophene and Pyrrolidine Moieties

  • Compound 7a and 7b (): These pyrazole-thiophene hybrids share a thiophene core but lack the pyrrolidin-dione and sulfanyl-benzoic acid groups. Their synthesis involves malononitrile or ethyl cyanoacetate, highlighting alternative pathways for introducing electron-withdrawing groups compared to the methoxycarbonyl group in the target compound .
  • Compound 11a and 11b (): These thiazolo-pyrimidine derivatives incorporate thiophene-related furan and cyano groups. While their heterocyclic frameworks differ, their melting points (243–246°C for 11a; 213–215°C for 11b) suggest moderate thermal stability, which may parallel the target compound’s behavior .

Benzoic Acid Derivatives with Sulfonyl/Sulfanyl Groups

  • Metsulfuron Methyl Ester (): A sulfonylurea herbicide with a methyl benzoate core. Unlike the target compound, it features a triazine ring instead of thiophene-pyrrolidine systems. Its ester group (methoxycarbonyl) is structurally analogous, but its agricultural use contrasts with the undefined applications of the target molecule .
  • 2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic Acid (): This derivative shares the sulfanyl-benzoic acid motif but replaces the pyrrolidin-dione and thiophene with an isoindole ring. Such structural differences would significantly alter solubility and reactivity .

Pyrrolidin-2,5-dione Derivatives

  • Cyclopropanecarboxylic Acid Derivatives (): Compounds like cyclanilide incorporate cyclopropane rings but lack thiophene or sulfanyl groups. Their biological activity (e.g., plant growth regulation) underscores the importance of ring strain and substituent positioning, which may inform design principles for the target compound .

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula Functional Groups Melting Point (°C) Synthesis Highlights
Target Compound C₁₉H₁₇NO₆S₂ Benzoic acid, thiophene, pyrrolidin-dione Not reported Likely multi-step, cyclization
11a () C₂₀H₁₀N₄O₃S Cyano, thiazolo-pyrimidine 243–246 Condensation with aldehydes
Metsulfuron Methyl Ester () C₁₄H₁₅N₅O₆S Triazine, sulfonylurea Not reported Sulfonylation, urea formation
2-[3-(1,3-Dioxoisoindol-2-yl)... () C₁₈H₁₃NO₄S Isoindole, sulfanyl Not reported Thiol-ene coupling

Key Observations:

Thermal Stability : The target compound’s thermal behavior may resemble 11a/11b due to aromatic and heterocyclic stabilization.

Solubility : The carboxylic acid and ester groups in the target compound likely enhance aqueous solubility compared to purely aromatic derivatives like 11a .

Synthetic Complexity : The target compound’s synthesis is more intricate than that of simpler benzoic acid derivatives (e.g., ), requiring precise control over cyclization and functional group compatibility .

Biological Activity

The compound 2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure consists of a benzoic acid moiety linked to a pyrrolidine derivative with a thiol group, as shown below:

Structure 2(1[3(methoxycarbonyl)5methylthiophen2yl]2,5dioxopyrrolidin3ylsulfanyl)benzoic acid\text{Structure }2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic\text{ acid}

Biological Activity Overview

Research has indicated that derivatives of benzoic acid exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Certain benzoic acid derivatives are known for their antibacterial and antifungal effects, making them potential candidates for treating infections.
  • Anti-inflammatory Activity : Some studies suggest that these compounds may inhibit inflammatory pathways, contributing to pain relief and anti-inflammatory effects.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain pathways, such as cyclooxygenase (COX) enzymes.
  • Modulation of Protein Degradation Systems : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome system and autophagy pathways, which are crucial for cellular homeostasis and protein turnover .
  • Binding Affinity to Biological Targets : In silico studies have demonstrated that such compounds may bind effectively to various biological targets, influencing their activity and efficacy.

Research Findings

Several studies have investigated the biological activity of related compounds. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced inflammation in animal models
CytotoxicityLow cytotoxicity in normal cell lines

Case Studies

  • Study on Antioxidant Properties :
    A study evaluated the antioxidant capacity of various benzoic acid derivatives, revealing that certain structural modifications enhance their ability to scavenge free radicals. The compound was found to significantly reduce malondialdehyde levels in treated cells.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of thiophenes linked to benzoic acids. The results indicated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections.
  • Inhibition of Inflammatory Pathways :
    In vivo studies demonstrated that this compound could inhibit COX enzymes effectively, leading to reduced inflammation and pain in animal models subjected to induced arthritis.

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